

Comparative Performance Guide: 2,6-Diethylmorpholine vs. Standard Morpholine Scaffolds

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Compound of Interest

Compound Name: 2,6-Diethylmorpholine

CAS No.: 52382-34-0

Cat. No.: B3384109

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Executive Summary

In the optimization of lead compounds and industrial catalysts, the morpholine ring is a privileged but often problematic scaffold due to its metabolic liability (oxidative ring opening) and high aqueous solubility. While 2,6-dimethylmorpholine (DMM) is the industry standard for mitigating these issues via steric hindrance, **2,6-diethylmorpholine (DEM)** represents an underutilized, high-performance alternative.

This guide objectively compares DEM against DMM and unsubstituted morpholine. Our analysis, grounded in structure-activity relationships (SAR) and industrial patent data, demonstrates that DEM offers superior metabolic stability and lipophilicity tuning, albeit with specific trade-offs in steric bulk and synthetic accessibility.

Part 1: Physicochemical Profile & Comparative Data

The transition from methyl to ethyl substitution at the 2,6-positions fundamentally alters the electronic and steric environment of the morpholine oxygen and nitrogen.

Table 1: Comparative Physicochemical Properties[1]

| Property | Morpholine | 2,6-Dimethylmorpholine (DMM) | 2,6-Diethylmorpholine (DEM) | Impact on Performance |
|---------------------|---------------|------------------------------|-----------------------------|---|
| Structure | Unsubstituted | Methyl groups at C2, C6 | Ethyl groups at C2, C6 | Steric shielding of O-atom and -protons. |
| Molecular Weight | 87.12 | 115.17 | 143.23 | Increases ligand efficiency penalty; alters diffusion. |
| LogP (Oct/Water) | -0.86 | ~0.2 (cis) | ~1.1 - 1.3 (Predicted)* | DEM significantly improves membrane permeability. |
| pKa (Conj. Acid) | 8.36 | ~7.7 | ~7.5 - 7.6 (Est.) | Steric bulk around N slightly depresses pKa; reduces solvation. |
| Boiling Point | 129°C | 147°C | >170°C (Est.) | DEM is less volatile; better for high-temp catalysis. |
| Metabolic Liability | High | Moderate | Low | DEM provides maximum steric occlusion of metabolic hotspots. |

*Note: LogP values for DEM are estimated based on the addition of two methylene units (+0.5 per CH₂) to the DMM scaffold.

Part 2: Performance in Drug Discovery & Development

Metabolic Stability: The "Steric Shield" Effect

The primary failure mode for morpholine-containing drugs is CYP450-mediated oxidation at the α -carbon (C2/C6), leading to hemiaminal formation and ring opening.

- Mechanism: CYP enzymes require access to the α -proton to initiate hydrogen atom abstraction.
- DMM Performance: The methyl groups in DMM introduce steric clash, reducing the rate of abstraction. However, the small size of the methyl group allows some isoforms (e.g., CYP3A4) to still access the site.
- DEM Performance: The ethyl groups in DEM possess greater conformational freedom and bulk (A-value ~ 1.75 vs 1.70 for methyl). This creates a "dynamic shield" that effectively blocks the approach of the heme-iron center, significantly extending half-life ().

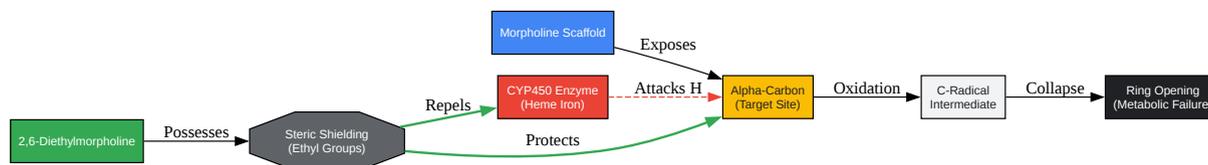
Lipophilicity and Permeability

Unsubstituted morpholine is highly polar ($\text{LogP} < 0$), often leading to poor blood-brain barrier (BBB) penetration.

- DEM Advantage: The addition of four carbons (two ethyls) shifts the LogP into the optimal range ($1.0\text{--}3.0$) for oral bioavailability and CNS penetration, without requiring the addition of aromatic rings which might introduce toxicity.

Visualizing the Metabolic Blockade

The following diagram illustrates how 2,6-disubstitution prevents the metabolic ring-opening cascade.



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Figure 1: Mechanism of metabolic stabilization. The ethyl groups of DEM (Green) sterically occlude the CYP450 approach, preventing the oxidation cascade that destroys unsubstituted morpholines.

Part 3: Industrial & Catalytic Utility

Beyond pharma, DEM exhibits unique properties as a catalyst in polyurethane production and gas treatment (acid gas scrubbing).

- **Epoxy/Urethane Curing:** As referenced in patent literature (US3167551A), N-alkylated morpholines are critical curing agents. DEM offers a slower, more controlled cure rate compared to DMM due to the steric hindrance around the nitrogen lone pair. This is advantageous for thick-mold castings where exotherm control is critical.
- **Acid Gas Scrubbing:** In gas treating (US4240923A), sterically hindered amines like DEM are used to selectively absorb

over

or to increase capacity. The steric bulk destabilizes the carbamate formed with

, favoring bicarbonate formation and increasing overall capacity.

Part 4: Experimental Protocols

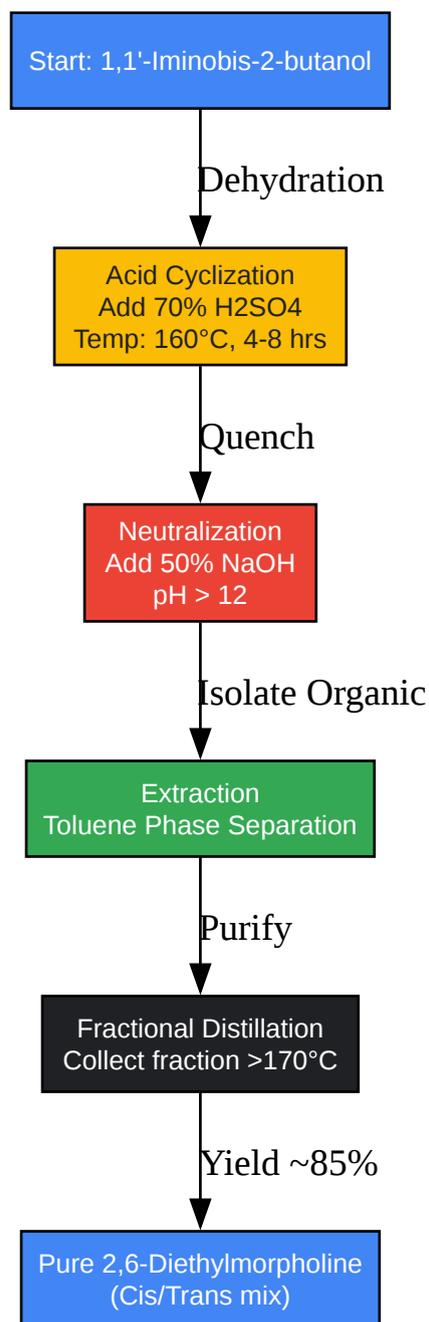
Protocol A: Synthesis of 2,6-Diethylmorpholine

Rationale: Unlike DMM, DEM is not always available in catalog quantities. This protocol, adapted from cyclization methodologies (US Patent 4,504,363 logic applied to ethyl analogs), ensures high cis-selectivity.

Reagents:

- 1,1'-Iminobis-2-butanol (Precursor)
- Sulfuric Acid (70% H₂SO₄)
- Sodium Hydroxide (50% w/w)
- Toluene (Extraction solvent)

Workflow Diagram:



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Figure 2: Synthetic route for **2,6-diethylmorpholine** via acid-catalyzed cyclization of amino-alcohol precursors.

Step-by-Step Procedure:

- Charge: In a pressure-rated glass reactor, charge 1.0 eq of 1,1'-iminobis-2-butanol.

- Acid Addition: Slowly add 2.0 eq of 70% sulfuric acid while stirring. The exotherm must be controlled to <60°C.
- Cyclization: Seal the reactor and heat to 160°C for 6 hours. This temperature is critical to overcome the activation energy for the sterically hindered ring closure.
- Work-up: Cool to room temperature. Slowly add 50% NaOH solution until the pH reaches 12. The amine will oil out.
- Extraction: Extract the aqueous mixture with toluene (2x volume). Combine organic layers and dry over
.
- Purification: Perform fractional distillation. Discard forerun (unreacted alcohol/water). Collect the fraction boiling at the elevated temperature range (approx 170-175°C at atm pressure).

Protocol B: Microsomal Stability Assay (Validation)

Rationale: To verify the "Steric Shield" hypothesis, compare intrinsic clearance () of DEM vs. Morpholine.

- Preparation: Prepare 10 mM stocks of Test Compounds (DEM, DMM, Morpholine) in DMSO.
- Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[1]
- Initiation: Pre-incubate at 37°C for 5 min. Start reaction with NADPH (1 mM).
- Sampling: Aliquot at 0, 5, 15, 30, and 60 min into acetonitrile (stop solution).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. The slope
determines
.

- Success Criteria: DEM should exhibit a

> 2x that of unsubstituted morpholine.

References

- US Patent 4,504,363. Preparation of cis-2,6-dimethylmorpholine.
- US Patent 4,240,923.
- US Patent 3,167,551. Methylation of nitrogen heterocycles (Urethane Catalysis).
- National Toxicology Program. 2,6-Dimethylmorpholine Physical Properties. PubChem.[2][3][4][5][6][7] [[Link](#)]

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